Pentamethylcyclopentadienylhafnium(IV) trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentamethylcyclopentadienylhafnium(IV) trichloride is a chemical compound with the molecular formula C10H15Cl3Hf. It is a hafnium-based organometallic compound that features a pentamethylcyclopentadienyl ligand and three chloride ligands. This compound is known for its applications in catalysis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentamethylcyclopentadienylhafnium(IV) trichloride can be synthesized through the reaction of pentamethylcyclopentadiene with hafnium tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a suitable solvent, such as toluene or dichloromethane, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Pentamethylcyclopentadienylhafnium(IV) trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, through reactions with appropriate reagents.
Oxidation and Reduction Reactions: The hafnium center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment
Common Reagents and Conditions
Common reagents used in reactions with this compound include organolithium compounds, Grignard reagents, and other nucleophiles. Reactions are typically carried out under inert conditions to prevent oxidation or hydrolysis .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organohafnium compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Pentamethylcyclopentadienylhafnium(IV) trichloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization reactions and cross-coupling reactions.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as hafnium-containing polymers and nanomaterials.
Chemistry: It serves as a precursor for the synthesis of other hafnium-based compounds and complexes.
Biology and Medicine: While its direct applications in biology and medicine are limited, it is used in research to develop new hafnium-based drugs and diagnostic agents
Wirkmechanismus
The mechanism of action of pentamethylcyclopentadienylhafnium(IV) trichloride involves the coordination of the pentamethylcyclopentadienyl ligand and chloride ligands to the hafnium center. This coordination environment allows the compound to participate in various chemical reactions, such as ligand substitution and redox processes. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentadienylhafnium(IV) trichloride
- Pentamethylcyclopentadienylzirconium(IV) trichloride
- Trichloro(pentamethylcyclopentadienyl)titanium(IV)
Uniqueness
Pentamethylcyclopentadienylhafnium(IV) trichloride is unique due to the presence of the pentamethylcyclopentadienyl ligand, which provides steric protection and enhances the stability of the compound. This ligand also influences the reactivity and selectivity of the compound in various chemical reactions .
Eigenschaften
CAS-Nummer |
75181-08-7 |
---|---|
Molekularformel |
C10H15Cl3Hf |
Molekulargewicht |
420.1 g/mol |
IUPAC-Name |
hafnium(4+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;trichloride |
InChI |
InChI=1S/C10H15.3ClH.Hf/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H;/q-1;;;;+4/p-3 |
InChI-Schlüssel |
GICFOZGMLCYDNB-UHFFFAOYSA-K |
Kanonische SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Hf+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.